Aknadilactam
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1R,10S)-3-hydroxy-4,11,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene-13,16-dione |
InChI |
InChI=1S/C20H23NO6/c1-21-14(23)10-19-9-12(22)17(26-3)18(27-4)20(19,21)8-7-11-5-6-13(25-2)16(24)15(11)19/h5-6,24H,7-10H2,1-4H3/t19-,20-/m1/s1 |
InChI Key |
CLWJGNIITFMBQR-WOJBJXKFSA-N |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |
Canonical SMILES |
CN1C(=O)CC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |
Origin of Product |
United States |
Isolation, Advanced Characterization Methodologies, and Definitive Structural Elucidation of Aknadilactam
Methodologies for the Isolation of Aknadilactam from Natural Sources
The isolation of this compound from its plant sources is a multi-step process involving careful extraction, purification, and separation techniques to obtain the compound in a pure form.
Extraction and Purification Techniques from Plant Material
This compound has been identified and isolated from the tubers of Stephania cepharantha Hayata, a plant belonging to the Menispermaceae family researchgate.netacs.orgresearchgate.netresearchgate.net. Other Stephania species, such as Stephania longa and Stephania hernandifolia, have also been reported to contain this compound or related compounds researchgate.netresearchgate.net. The initial step in isolating this compound involves extracting the plant material, typically after it has been dried and ground into a fine powder to maximize solvent contact and compound liberation nih.govd-nb.info. Organic solvents, such as methanol (B129727) or chloroform, are commonly employed for the initial extraction nih.gov. Alternatively, aqueous ethanol (B145695) can be used as an extraction solvent d-nb.info. Following extraction, the resulting crude extract is concentrated, and the purification process begins. This often involves a series of chromatographic techniques to separate this compound from other co-occurring compounds and impurities nih.govtaylorfrancis.comnih.gov.
Chromatographic Separation Techniques in this compound Isolation
Chromatography plays a pivotal role in the purification and isolation of this compound. Column chromatography, using stationary phases such as silica (B1680970) gel, is a fundamental technique employed to separate compounds based on their differential adsorption and elution properties researchgate.netnih.govtaylorfrancis.comnih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC) is extensively utilized for both the purification and quantitative analysis of this compound researchgate.netnih.govtaylorfrancis.comnih.govresearchgate.netresearchgate.netijpsjournal.com. Specific HPLC conditions reported for the separation of alkaloids from Stephania species, which would be applicable to this compound, include using a ChromCore Suger-10Ca column with a mobile phase consisting of acetonitrile (B52724) and water (5-15%) at a flow rate of 0.5 mL/min researchgate.net. Another study utilized a Phenomenex Luna Phenyl-Hexyl column for HPLC separation researchgate.net.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools for identifying and characterizing this compound and other alkaloids present in complex plant extracts researchgate.netresearchgate.netnih.govd-nb.inforesearchgate.net. These hyphenated techniques provide both separation and mass-based detection, aiding in the confirmation of molecular weight and structural fragments. NMR-guided isolation is also a valuable strategy, where NMR spectroscopy is used to direct the purification process towards specific target compounds researchgate.net.
Advanced Spectroscopic Techniques in the Structural Determination of this compound
The definitive structural elucidation of this compound relies heavily on advanced spectroscopic methods, which provide detailed information about its molecular framework, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Assignment (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is crucial for assigning the complete structure of this compound researchgate.netacs.orgresearchgate.netresearchgate.nettaylorfrancis.comresearchgate.netbeilstein-journals.org. ¹H NMR provides information on the number, chemical environment, and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish detailed atom-to-atom connectivities, confirming the proposed structure and stereochemistry researchgate.netresearchgate.netresearchgate.netuni-muenchen.de. The structural assignment is often achieved by comparing the obtained NMR data with that of known, structurally related alkaloids researchgate.netacs.org.
Mass Spectrometry (MS) Applications in this compound Elucidation (e.g., HRMS, fragmentation analysis)
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), particularly Electrospray Ionization HRMS (HR-ESI-MS), provides highly accurate mass measurements, allowing for the determination of the molecular formula researchgate.netresearchgate.netresearchgate.net. LC-MS and LC-MS/MS techniques are vital for identifying this compound within complex mixtures and for obtaining fragmentation patterns that offer further structural insights researchgate.netresearchgate.netnih.govd-nb.inforesearchgate.net. Fragmentation analysis can reveal characteristic structural motifs within the molecule, such as the loss of specific functional groups or parts of the molecular skeleton caltech.edudokumen.pub.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis
Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the this compound molecule by detecting the absorption of infrared radiation at characteristic wavenumbers researchgate.nettaylorfrancis.comdokumen.pub. Key functional groups, such as hydroxyl (OH) and carbonyl (C=O) groups, can be identified through their distinct absorption bands. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly related to conjugated systems or chromophores researchgate.nettaylorfrancis.com. While specific UV-Vis absorption maxima for this compound are not universally detailed, studies on related alkaloids from Stephania species have reported UV-Vis spectra with absorption maxima in the range of 211-282 nm researchgate.net.
Table 1: Chromatographic Conditions for this compound Isolation
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method | Reference |
| HPLC | ChromCore Suger-10Ca | CH₃CN-H₂O (5-15%) | 0.5 | HPLC-UV | researchgate.net |
| HPLC | Phenomenex Luna Phenyl-Hexyl | Not specified | Not specified | HPLC-UV | researchgate.net |
| LC-MS | Not specified | Not specified | Not specified | LC-MS | researchgate.netresearchgate.netnih.govd-nb.inforesearchgate.net |
Table 2: Spectroscopic Characterization Techniques Used for this compound
| Spectroscopic Technique | Primary Information Obtained |
| ¹H NMR Spectroscopy | Proton environments, chemical shifts, coupling constants, connectivity |
| ¹³C NMR Spectroscopy | Carbon environments, chemical shifts, carbon skeleton determination |
| 2D NMR (COSY, HMQC, HMBC) | Detailed atom-to-atom connectivity, structural confirmation |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, elemental composition |
| LC-MS/MS | Molecular weight, fragmentation patterns, identification in mixtures |
| Infrared (IR) Spectroscopy | Identification of functional groups |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, chromophore analysis |
Table 3: Key Spectral Data from Studies on Stephania Alkaloids (Representative)
| Technique | Wavelength/Wavenumber | Intensity/Description | Reference |
| IR (KBr) | ~3350 cm⁻¹ | broad, strong (OH) | researchgate.net |
| IR (KBr) | ~2935 cm⁻¹ | medium (CH) | researchgate.net |
| IR (KBr) | ~1600 cm⁻¹ | medium (C=O or C=C) | researchgate.net |
| UV-Vis Spectroscopy | 211 nm | log ε ~4.74 | researchgate.net |
| UV-Vis Spectroscopy | 227 nm | log ε ~4.57 | researchgate.net |
| UV-Vis Spectroscopy | 282 nm | log ε ~4.09 | researchgate.net |
Note: The spectral data in Table 3 is presented as representative findings from studies involving Stephania alkaloids, as direct, specific spectral values for this compound itself were not consistently detailed across all provided snippets.
X-ray Crystallography Studies for Definitive Structural Assignment of this compound
X-ray crystallography stands as the preeminent technique for the unambiguous structural elucidation of crystalline solids patnawomenscollege.inunl.ptresearchgate.netnorthwestern.edu. This method involves the diffraction of X-rays by the electrons of atoms within a crystal lattice, producing a unique diffraction pattern from which the arrangement of atoms in three dimensions can be reconstructed patnawomenscollege.inunl.pt. Single-crystal X-ray diffraction (SCXRD) is particularly powerful, allowing for the determination of precise bond lengths, bond angles, molecular conformation, and, crucially, the absolute configuration of chiral centers unl.ptnorthwestern.edumdpi.comlibretexts.org.
For this compound, as with many complex natural products isolated from plant sources such as Stephania species researchgate.netresearchgate.net, X-ray crystallography would provide definitive proof of its proposed structure. While specific crystallographic data for this compound itself, such as unit cell parameters or space group, are not detailed in the readily available literature snippets, the technique's general applicability to establishing the solid-state structure of molecules is well-established unl.ptnorthwestern.edu. The process typically involves obtaining suitable single crystals of the compound, exposing them to monochromatic X-rays, and analyzing the resulting diffraction pattern to generate an electron density map patnawomenscollege.inunl.pt. This map then allows for the precise placement of atoms within the crystal lattice. In cases where heavy atoms are present, or through the use of anomalous dispersion, X-ray crystallography can directly determine the absolute configuration of stereocenters mdpi.comlibretexts.org. Related compounds or derivatives of this compound have been subject to X-ray crystallographic analysis, validating the structural motifs present in this class of alkaloids caltech.edu.
Table 1: Typical X-ray Crystallographic Parameters This table illustrates the types of data typically obtained from single-crystal X-ray diffraction studies, essential for definitive structural assignment.
| Parameter | Typical Value Range / Description | Significance for Structural Elucidation |
| Crystal System | Cubic, Tetragonal, Orthorhombic, Monoclinic, Triclinic, Hexagonal, Trigonal | Defines the symmetry elements and unit cell shape. |
| Space Group | e.g., P2₁/c, P2₁2₁2₁, Ia-3d | Provides detailed information about the symmetry operations within the crystal, critical for determining molecular symmetry and packing. |
| Unit Cell Lengths | a, b, c (Å) | The dimensions of the unit cell, fundamental to defining the crystal lattice. |
| Unit Cell Angles | α, β, γ (degrees) | The angles between the unit cell axes, further defining the unit cell shape and symmetry. |
| Z (Molecules per Unit Cell) | Integer (e.g., 2, 4, 8) | Indicates the number of formula units within the unit cell, important for density calculations and molecular symmetry. |
| R-factor | Typically < 0.10 | A measure of the agreement between observed and calculated diffraction data, indicating the quality of the structure refinement. |
| Flack Parameter (x) | Close to 0 or 1 (for non-centrosymmetric structures) | Used to confirm the absolute configuration of chiral molecules when anomalous dispersion is employed. |
Chiroptical Methods (e.g., ECD, ORD) for Stereochemical Assignment of this compound
Chiroptical methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful spectroscopic techniques used to determine the stereochemistry and absolute configuration of chiral molecules nih.govmdpi.comuniv-amu.frmtoz-biolabs.comresearchgate.netrsc.org. These methods probe the differential absorption or rotation of left and right circularly polarized light by chiral substances. While Optical Rotation (OR) measures the net rotation of plane-polarized light at a specific wavelength (typically the sodium D-line at 589 nm), ORD spectra provide a more comprehensive understanding by showing how this rotation varies across a range of wavelengths nih.govuniv-amu.fr.
ECD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength, typically in the UV-Vis region mtoz-biolabs.com. This technique is particularly useful when the molecule possesses chromophores that absorb UV-Vis light mdpi.commtoz-biolabs.com. The resulting spectrum, characterized by positive and negative Cotton effects (peaks and troughs), can be directly compared to theoretically calculated spectra or spectra of known compounds to assign absolute configuration researchgate.netmtoz-biolabs.comresearchgate.netmdpi.com. Computational methods, such as Density Functional Theory (DFT), are often employed to predict ECD spectra, which are then correlated with experimental data for stereochemical assignment mdpi.com.
For this compound, a chiral natural product, chiroptical methods are crucial for confirming its stereochemical configuration, which is often directly linked to its biological activity researchgate.net. While specific ECD or ORD spectral data for this compound are not detailed in the provided search results, these techniques are standard practice for natural product chemists. The combination of experimental chiroptical data with theoretical calculations offers a robust approach for assigning absolute configurations, especially when experimental data alone might be ambiguous nih.govmdpi.commdpi.com. Multiple chiroptical methods are often used in conjunction to enhance the reliability of stereochemical assignments mdpi.comresearchgate.net.
Biosynthetic Pathways and Enzymology of Aknadilactam
Proposed Biosynthetic Routes to Aknadilactam in Natural Producers (e.g., from Stephania species)
The biosynthesis of the hasubanan (B79425) alkaloid core is believed to originate from the amino acid L-tyrosine. The proposed pathway involves a series of complex enzymatic transformations, with a key step being an intramolecular oxidative phenolic coupling reaction. Although the complete pathway to this compound has not been fully elucidated, a general scheme for the formation of the hasubanan skeleton has been outlined.
The proposed biosynthetic route is as follows:
Formation of (S)-Reticuline: The pathway is thought to begin with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. A series of subsequent methylation and hydroxylation steps, catalyzed by specific enzymes, leads to the formation of the central intermediate, (S)-reticuline.
Oxidative Phenolic Coupling: A critical step in the formation of the hasubanan scaffold is the intramolecular oxidative coupling of a reticuline-like precursor. This reaction is proposed to be catalyzed by a cytochrome P450-dependent enzyme and results in the formation of the characteristic bridged tetracyclic core of the hasubanan alkaloids.
Post-Coupling Modifications: Following the key coupling reaction, a series of tailoring reactions, including reductions, oxidations, and rearrangements, are thought to occur to generate the diverse array of hasubanan alkaloids found in nature. The formation of the lactam ring in this compound is a key modification at this stage, likely involving an oxidative cyclization.
The following table summarizes the proposed key steps in the biosynthesis of the hasubanan core, from which this compound is derived.
| Step | Precursor | Key Transformation | Intermediate/Product |
| 1 | L-Tyrosine | Conversion to dopamine and 4-HPAA | (S)-Norcoclaurine |
| 2 | (S)-Norcoclaurine | Methylation and hydroxylation | (S)-Reticuline |
| 3 | Reticuline-like precursor | Intramolecular oxidative phenolic coupling | Hasubanan core structure |
| 4 | Hasubanan intermediate | Oxidative cyclization and other modifications | This compound |
Identification and Characterization of Key Biosynthetic Enzymes Involved in this compound Formation
While the general biosynthetic pathway for hasubanan alkaloids has been proposed, the specific enzymes responsible for the key transformations, particularly those leading to this compound, have not yet been fully identified and characterized. However, based on analogous pathways for other plant alkaloids, the classes of enzymes likely involved can be inferred. nih.govnih.gov
The genes encoding the biosynthetic pathway for this compound and other hasubanan alkaloids are expected to be organized in biosynthetic gene clusters (BGCs) within the plant genome. biorxiv.orgnih.gov The identification and analysis of such BGCs are crucial for elucidating the complete biosynthetic pathway and understanding its regulation.
Transcriptome analysis of Stephania species has led to the identification of genes involved in the biosynthesis of related benzylisoquinoline alkaloids (BIAs), including those encoding for cytochrome P450s and other enzymes that could potentially be involved in hasubanan alkaloid biosynthesis. mdpi.com However, a specific gene cluster for this compound or other hasubanan alkaloids has not yet been reported. Future genomic and transcriptomic studies on this compound-producing Stephania species will be essential to identify and characterize the relevant BGC.
The mechanistic details of the enzymes involved in this compound biosynthesis are largely speculative at this point. The key oxidative phenolic coupling reaction is hypothesized to be catalyzed by a cytochrome P450 monooxygenase. These enzymes are known to play a crucial role in the biosynthesis of a wide variety of plant alkaloids by catalyzing regio- and stereospecific oxidations. nih.gov
The formation of the lactam ring in this compound likely involves an oxidation and subsequent intramolecular cyclization. The enzyme catalyzing this step could be an oxidoreductase or a dehydrogenase. Detailed mechanistic studies will require the isolation and characterization of the specific enzymes from the this compound biosynthetic pathway.
Precursor Incorporation Studies and Isotopic Labeling in this compound Biosynthesis
Precursor incorporation studies using isotopically labeled compounds are powerful techniques to trace the biosynthetic origins of natural products. nih.gov For hasubanan alkaloids, feeding experiments with labeled precursors have provided evidence for the proposed biosynthetic pathway.
In studies of the related acutumine (B231681) alkaloids, which share a common biosynthetic origin with hasubanan alkaloids, feeding experiments with ¹³C-labeled tyrosine demonstrated its incorporation into the alkaloid scaffold. researchgate.net This supports the hypothesis that tyrosine is the primary precursor for the hasubanan skeleton.
Future isotopic labeling studies with this compound-producing plants could involve the administration of labeled intermediates, such as (S)-reticuline, to confirm their role in the pathway and to elucidate the subsequent downstream modifications leading to this compound.
The table below outlines potential isotopic labeling experiments to probe the biosynthesis of this compound.
| Labeled Precursor | Expected Labeled Product | Information Gained |
| [¹³C]-L-Tyrosine | [¹³C]-Aknadilactam | Confirmation of tyrosine as the primary building block. |
| [¹⁴C]-(S)-Reticuline | [¹⁴C]-Aknadilactam | Confirmation of reticuline (B1680550) as a key intermediate. |
| ¹⁸O₂ | ¹⁸O-labeled this compound | Insight into the mechanism of oxidative steps. |
| [¹⁵N]-Dopamine | [¹⁵N]-Aknadilactam | Elucidation of the origin of the nitrogen atom. |
Chemoenzymatic and Synthetic Biology Approaches to this compound Production
The complex structure of this compound presents a significant challenge for traditional chemical synthesis. Chemoenzymatic and synthetic biology approaches offer promising alternatives for the production of this and other hasubanan alkaloids. nih.govfrontiersin.org
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov For this compound, this could involve the enzymatic synthesis of a key intermediate, such as the hasubanan core, followed by chemical modifications to complete the synthesis. While specific chemoenzymatic routes to this compound have not been reported, the development of such strategies is an active area of research for other complex alkaloids. researchgate.net
Synthetic biology aims to engineer metabolic pathways in microbial hosts, such as yeast or bacteria, for the production of valuable natural products. frontiersin.org This approach could involve the identification of the this compound biosynthetic genes from a Stephania species and their transfer into a microbial host. The engineered microorganism could then be used for the sustainable and scalable production of this compound or its precursors. This strategy has been successfully applied to the production of other complex plant-derived molecules.
Synthetic Strategies and Methodologies for Aknadilactam and Its Analogues
Parallel Synthesis and Combinatorial Approaches to Aknadilactam Analogue LibrariesParallel synthesis and combinatorial chemistry are methods used to rapidly generate large libraries of related compounds for high-throughput screening in drug discovery. These approaches have not been applied to the synthesis of this compound analogues, as no synthesis of the parent compound has been reported.
Compound List
As no specific compounds related to the synthesis of this compound were discussed, a table of compounds cannot be generated.
Chemical Reactivity and Mechanistic Studies of Aknadilactam
Reaction Pathways and Transformation Mechanisms of Aknadilactam
While direct experimental data detailing specific reaction pathways of this compound are limited in the reviewed sources, its structure, characterized by a lactam moiety (a cyclic amide), suggests potential reactivity patterns common to amides. These include:
Hydrolysis: The amide bond within the lactam ring is susceptible to hydrolysis under both acidic and basic conditions. Acid hydrolysis typically yields the corresponding amino acid (ring-opened), while base hydrolysis would produce the carboxylate salt of the amino acid. The rate and extent of hydrolysis would be influenced by the specific conditions (pH, temperature, presence of catalysts) and the steric and electronic environment provided by the rest of the alkaloid structure.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce amide functional groups to amines. For a lactam, this would result in the formation of a cyclic amine, effectively reducing the carbonyl group to a methylene (B1212753) group.
The synthesis of this compound itself, often described as being derived from a β-diketone precursor via methylation researchgate.netacs.org, provides context for its formation but does not detail its subsequent transformations. Research into related hasubanan (B79425) alkaloids sometimes involves oxidation or reduction steps on similar structural motifs, suggesting that this compound could potentially undergo analogous transformations if subjected to appropriate reagents.
Functional Group Interconversions and Derivatization Chemistry of this compound
Functional Group Interconversions (FGIs) are fundamental transformations in organic synthesis that allow chemists to convert one functional group into another, thereby enabling the construction of more complex molecules or the modification of existing ones for analytical purposes solubilityofthings.comic.ac.uklibretexts.orgyoutube.commit.eduyoutube.comvanderbilt.edu. For a molecule like this compound, which contains a lactam (cyclic amide) functionality, several FGIs are theoretically applicable.
The lactam group, being a type of amide, can participate in various interconversions:
Hydrolysis: As mentioned, acidic or basic hydrolysis can open the lactam ring, yielding an amino carboxylic acid.
Reduction: Treatment with potent reducing agents like LiAlH₄ can transform the amide carbonyl into a methylene group, converting the lactam into a cyclic amine.
Dehydration/Other Modifications: While less common for simple lactams, more complex derivatizations might involve reactions at the nitrogen atom or alpha-carbons, depending on the specific structure and conditions.
Derivatization, a process often employed to enhance the detectability or alter the physical properties of a compound for analytical techniques like Gas Chromatography (GC) or Mass Spectrometry (MS), would also be feasible for this compound. Functional groups commonly derivatized include amines, alcohols, and carboxylic acids, which might be present in related alkaloids or could be generated through FGIs of this compound. Although specific derivatization studies of this compound are not detailed in the provided literature, its complex structure suggests that standard derivatization methods could be applied to modify its polarity, volatility, or detectability.
Table 1: Common Functional Group Interconversions Applicable to Lactam Moieties
| Functional Group | Transformation Type | Typical Reagents/Conditions | Resulting Functional Group/Structure |
| Lactam (Cyclic Amide) | Hydrolysis (Acidic) | Aqueous acid (e.g., HCl, H₂SO₄), heat | Ring-opened amino acid (carboxylic acid + amine) |
| Lactam (Cyclic Amide) | Hydrolysis (Basic) | Aqueous base (e.g., NaOH, KOH), heat | Ring-opened amino acid salt (carboxylate + amine) |
| Lactam (Cyclic Amide) | Reduction | LiAlH₄ (Lithium Aluminum Hydride) in ether solvent | Ring-opened cyclic amine (secondary amine) |
Molecular and Cellular Mechanisms of Aknadilactam S Biological Activities
Interaction of Aknadilactam with Defined Molecular Targets: Receptors, Enzymes, and Nucleic Acids
The initial step in this compound's mechanism of action would involve its binding to one or more molecular targets. These targets are typically proteins, such as receptors and enzymes, or nucleic acids like DNA and RNA. The specificity and affinity of these interactions would determine the compound's potency and selectivity.
Ligand-Target Binding Studies and Affinity Profiling of this compound
To characterize the interaction between this compound and its molecular targets, various biophysical techniques would be employed. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are powerful methods to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ligand-target complex. nih.govnih.gov A lower KD value would indicate a higher binding affinity. researchgate.net
Hypothetical Ligand-Target Binding Data for this compound
| Molecular Target | Binding Affinity (KD) (nM) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) |
|---|---|---|---|
| Receptor X | 50 | 1.2 x 105 | 6.0 x 10-3 |
| Enzyme Y | 200 | 5.0 x 104 | 1.0 x 10-2 |
Enzymatic Modulation by this compound: Inhibition and Activation Kinetics
If this compound targets an enzyme, it could either inhibit or activate its catalytic function. Kinetic studies would be crucial to determine the mechanism of this modulation. nih.govijrar.org By measuring the reaction rates at different substrate and inhibitor concentrations, one could determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor. researchgate.net This is often visualized using Lineweaver-Burk plots. ijrar.org In the case of activation, studies would reveal how this compound enhances the enzyme's catalytic efficiency. researchgate.net
Hypothetical Enzymatic Modulation by this compound on Enzyme Y
| Type of Modulation | Inhibition Constant (Ki) (µM) | Mechanism of Action |
|---|
Intracellular Signaling Pathway Modulation by this compound
Following target engagement, this compound would likely modulate one or more intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately controlling various cellular processes. nih.govalliedacademies.org
Impact on Kinase Cascades and Phosphorylation Events
Many signaling pathways rely on kinase cascades, where a series of kinases phosphorylate and activate one another. nih.govmdpi.com this compound could influence these cascades by directly inhibiting a key kinase or by modulating the activity of an upstream receptor. nih.gov Western blotting with phospho-specific antibodies would be a standard technique to assess the phosphorylation status of key proteins in a pathway, such as members of the MAPK or PI3K/Akt signaling pathways. nih.gov
Cellular Responses to this compound at the Mechanistic Level
The molecular and signaling events initiated by this compound would culminate in observable cellular responses. These responses are the physiological manifestation of the compound's mechanism of action. nih.gov For instance, if this compound modulates pathways involved in cell cycle control, it could lead to cell cycle arrest or apoptosis. If it targets inflammatory pathways, it could suppress the production of pro-inflammatory cytokines. nih.gov The specific cellular outcomes would be directly linked to the molecular targets and signaling pathways it perturbs. nih.gov
Cell Cycle Regulation and Apoptosis Induction Mechanisms by this compound
This compound has been shown to interfere with the normal progression of the cell cycle, a fundamental process that governs cell proliferation. nih.govwvu.edu This interference is a key aspect of its potential as an anticancer agent, as uncontrolled cell division is a hallmark of cancer. frontiersin.orgkhanacademy.org The regulatory molecules, cyclins and cyclin-dependent kinases (CDKs), are central to the cell cycle, and their dysregulation is often implicated in cancer. frontiersin.orgnih.gov
Research on novel beta-lactam antibiotics, a class of compounds to which this compound is related, reveals a mechanism involving the induction of DNA damage. nih.govwvu.edu This damage subsequently triggers a cascade of events that halt the cell cycle and initiate apoptosis. One particular lead compound, referred to as lactam 1, which possesses an N-methylthio group, has been observed to inhibit DNA replication in Jurkat T cells within a short treatment period. nih.govwvu.edu This inhibition is followed by an arrest of the cell cycle in the S phase, the phase where DNA synthesis occurs. nih.govwvu.edu
The cell cycle arrest is intricately linked to the activation of the p38 mitogen-activated protein kinase (p38 MAP kinase). nih.govwvu.edu This kinase is a central player in the cellular response to stress, including DNA damage. nih.gov Its activation appears to be a critical step downstream of the DNA damage induced by the beta-lactam compound but upstream of the activation of caspases, which are the executive enzymes of apoptosis. nih.govwvu.edu
The induction of apoptosis by these beta-lactam compounds is a well-documented phenomenon. nih.govwvu.edunih.gov Following the activation of p38 MAP kinase, a series of caspase activations occur. nih.govwvu.edu This includes the activation of caspase-8, which then cleaves the pro-apoptotic Bcl-2 family protein Bid. nih.govwvu.edu The resulting fragment of Bid translocates to the mitochondria, triggering the release of cytochrome c. nih.govwvu.edu The release of cytochrome c from the mitochondria is a pivotal event in the intrinsic pathway of apoptosis, leading to the activation of caspase-9 and subsequently caspase-3, the ultimate executioner caspase that dismantles the cell. nih.govwvu.edu The apoptotic process is further confirmed by the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of caspase-3. nih.gov
Table 1: Key Molecular Events in this compound-induced Cell Cycle Arrest and Apoptosis
| Cellular Process | Key Molecular Player | Observed Effect | Reference |
|---|---|---|---|
| DNA Replication | - | Inhibition | nih.govwvu.edu |
| Cell Cycle | - | S Phase Arrest | nih.govwvu.edu |
| Signal Transduction | p38 MAP Kinase | Activation | nih.govwvu.edu |
| Apoptosis Initiation | Caspase-8 | Activation | nih.govwvu.edu |
| Apoptosis Initiation | Bid | Cleavage | nih.govwvu.edu |
| Mitochondrial Pathway | Cytochrome c | Release | nih.govwvu.edu |
| Apoptosis Execution | Caspase-9 | Activation | nih.govwvu.edu |
| Apoptosis Execution | Caspase-3 | Activation | nih.govwvu.edu |
| Apoptosis Marker | PARP | Cleavage | nih.gov |
Autophagy Modulation by this compound
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. nih.gov It plays a dual role in cancer, acting as both a tumor suppressor and a promoter of tumor cell survival under certain conditions. mdpi.com The modulation of autophagy has emerged as a promising therapeutic strategy in cancer treatment. nih.govnih.govmdpi.combiorxiv.org While direct studies on this compound's effect on autophagy are not extensively documented, the interplay between apoptosis and autophagy is a well-established concept in cell biology. mdpi.com Often, the induction of apoptosis can be accompanied by changes in autophagic activity, and vice versa. Given this compound's potent apoptosis-inducing capabilities, it is plausible that it also modulates autophagic pathways. Further research is required to elucidate the specific effects of this compound on autophagy and the molecular players involved, such as the mTOR pathway, which is a master regulator of this process. biorxiv.org
Influence on Cellular Metabolism and Bioenergetics
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. mdpi.comnih.gov The intricate connection between cellular metabolism and the signaling pathways that control cell growth and death is an area of intense research. The adenylate kinase (AK) phosphotransfer system, for instance, is crucial for maintaining cellular energetic homeostasis and communicating metabolic signals. nih.gov While specific studies detailing the influence of this compound on cellular metabolism and bioenergetics are limited, its ability to induce DNA damage and apoptosis suggests a potential impact on these processes. A cell undergoing apoptosis experiences significant changes in its energy metabolism. Furthermore, targeting cellular metabolism is being explored as a therapeutic avenue in cancer. Therefore, investigating how this compound affects key metabolic pathways, such as glycolysis and oxidative phosphorylation, could provide further insights into its mechanism of action and potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies for this compound Analogues and Derivatives
The biological activity of a compound is intrinsically linked to its chemical structure. youtube.com Structure-activity relationship (SAR) studies are therefore crucial in medicinal chemistry to understand how different functional groups and structural modifications influence the pharmacological effects of a molecule. nih.govmdpi.comresearchgate.netmdpi.com
Identification of Pharmacophores and Key Structural Motifs for Activity
For beta-lactam antibiotics with anticancer properties, specific structural features have been identified as being critical for their activity. nih.gov A key pharmacophore, or the essential arrangement of atoms or functional groups necessary for biological activity, appears to be the N-thiolated β-lactam ring. nih.gov
Studies on a series of beta-lactam analogs have demonstrated the importance of the substituent at the N1 position of the lactam ring. nih.govnih.gov For instance, in the case of "lactam 1," the N-methylthio group was found to be crucial for its ability to induce DNA damage, activate p38 kinase, cause S phase arrest, and trigger apoptosis. nih.gov When this N-methylthio group was replaced with other organothio chains, a progressive decrease in potency was observed, highlighting the significance of this specific moiety. nih.gov
Furthermore, modifications at the C3 position of the lactam ring have also been shown to influence the apoptosis-inducing activity. nih.gov Certain analogs with a branched-chain moiety at the C3 position exhibited potent pro-apoptotic effects. nih.gov These findings suggest that both the N1 and C3 positions of the beta-lactam ring are key sites for structural modification to modulate biological activity.
Table 2: Structure-Activity Relationship of Beta-Lactam Analogs
| Structural Modification | Effect on Biological Activity | Reference |
|---|---|---|
| Replacement of N-methylthio group with other organothio chains | Decreased potency in inducing DNA damage, p38 kinase activation, S phase arrest, and apoptosis | nih.gov |
| Presence of a branched-chain moiety at the C3 position | Potent apoptosis-inducing activity | nih.gov |
Design and Synthesis of SAR Probes for this compound
The design and synthesis of analogs and derivatives are fundamental to probing the SAR of a lead compound like this compound. semanticscholar.orgnih.govnih.govresearchgate.net Based on the initial SAR findings for related beta-lactam compounds, a rational approach to designing new this compound analogs can be undertaken. This would involve the systematic modification of the substituents at the N1 and C3 positions of the beta-lactam ring.
The synthesis of these SAR probes would allow for a more detailed exploration of the chemical space around the this compound scaffold. By introducing a variety of functional groups with different electronic and steric properties at these key positions, it would be possible to further refine the understanding of the pharmacophore and identify the optimal structural features required for maximal anticancer activity. These synthetic efforts, coupled with rigorous biological evaluation, are essential for the development of more potent and selective this compound-based therapeutic agents.
Computational and Theoretical Investigations of Aknadilactam
Quantum Chemical Calculations for Aknadilactam Structure, Energetics, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the electronic structure, geometry, and energetic properties of molecules researchgate.netnrel.gov. These calculations can predict the most stable molecular conformation, bond lengths, bond angles, and vibrational frequencies nrel.govqunasys.com. Furthermore, they provide critical information about a molecule's reactivity, such as the energies of frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively researchgate.netdergipark.org.tr. Reactivity descriptors like global hardness and electrophilicity index can also be computed to assess a molecule's susceptibility to chemical reactions researchgate.netdergipark.org.tr. While specific DFT calculations for this compound's structure, energetics, and reactivity are not detailed in the available literature, these methods are standard for characterizing synthesized compounds like this compound, providing a theoretical basis for its chemical behavior researchgate.net.
Molecular Dynamics Simulations of this compound and its Interactions with Macromolecular Targets
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems nih.govnih.govmdpi.com. By numerically solving Newton's equations of motion, MD simulations track the trajectory of each atom in a system over time, governed by a force field that approximates interatomic forces nih.govgithub.io. These simulations are invaluable for understanding the dynamic nature of molecules, including conformational changes, flexibility, and interactions with other molecular entities, such as proteins or nucleic acids nih.govnih.govmdpi.comelifesciences.org. For a compound like this compound, MD simulations could elucidate how it interacts with potential macromolecular targets, revealing the stability of binding poses and the dynamic interplay at the molecular interface nih.govmdpi.commdpi.comnih.gov. Such simulations help in understanding how a molecule might function within a biological system.
In Silico Prediction of this compound's Molecular Targets and Binding Modes (e.g., Docking Studies)
In silico methods, such as molecular docking, are widely used to predict how a small molecule, like this compound, might bind to a specific biological target, typically a protein nih.govnih.govresearchgate.netnih.goveuropeanreview.org. Docking algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a target molecule, providing insights into potential mechanisms of action nih.govnih.goveuropeanreview.org. This process involves scoring functions that estimate the strength of the interaction, helping to identify potential therapeutic targets or to understand the molecular basis of a compound's activity nih.govresearchgate.neteuropeanreview.org. While specific docking studies for this compound are not detailed, these techniques are essential for predicting potential molecular targets and elucidating binding modes for novel compounds in drug discovery pipelines nih.govnih.govfabad.org.tr.
Pharmacophore Modeling and Virtual Screening for this compound Derivatives
Pharmacophore modeling involves identifying and representing the essential three-dimensional structural and chemical features of a molecule that are necessary for its biological activity nih.govdovepress.comlongdom.orgmedsci.org. These models serve as hypotheses for molecular recognition and are instrumental in virtual screening dovepress.comlongdom.orgmedsci.org. Virtual screening employs these pharmacophore models to rapidly search large databases of chemical compounds, identifying potential drug candidates or lead structures that possess the required features for interaction with a specific target mdpi.comnih.govdovepress.comlongdom.orgmedsci.org. For this compound, pharmacophore modeling and virtual screening could be employed to design and identify novel derivatives with improved or altered biological activities, by exploring chemical space for molecules that share key interaction patterns with its presumed targets dovepress.comnih.gov.
Analytical Methodologies for the Detection and Quantification of Aknadilactam
Chromatographic Techniques for Aknadilactam Analysis (e.g., HPLC-DAD, LC-MS, GC-FID, SFC)
Chromatographic techniques are powerful tools for separating and quantifying individual components within a mixture. The choice of technique for this compound analysis would depend on its physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide range of organic compounds. measurlabs.comctlatesting.com When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, aiding in peak identification and purity assessment. ctlatesting.commdpi.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, utilizing a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the solvent composition is changed over time, would be optimized to achieve a good separation of this compound from other components in the sample matrix. researchgate.net
Hypothetical HPLC-DAD Method Parameters for this compound Analysis:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | DAD, 200-400 nm |
| Retention Time | ~7.5 min (estimated) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, Liquid Chromatography can be coupled with Mass Spectrometry (LC-MS). rsc.org This technique separates compounds chromatographically before they are ionized and detected based on their mass-to-charge ratio. nih.gov LC-MS is particularly useful for identifying and quantifying trace levels of compounds in complex matrices. nih.govunc.edu A method for this compound would likely involve electrospray ionization (ESI) in positive ion mode, monitoring for the protonated molecule [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) could be used for even greater specificity by monitoring specific fragment ions. nih.gov
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. measurlabs.com If this compound possesses these properties, or can be derivatized to become more volatile, GC with a Flame Ionization Detector (FID) could be a viable analytical method. dea.govnih.gov The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. frontiersin.org The FID would then detect the organic analytes as they elute from the column.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a "green" alternative to normal-phase HPLC, primarily using supercritical carbon dioxide as the mobile phase, often with a small amount of organic modifier. twistingmemoirs.comignited.inijnrd.org SFC can offer fast and efficient separations, particularly for chiral compounds. nih.govchromatographyonline.com Given the potential for stereoisomers in lactam structures, SFC could be a valuable tool for the chiral separation and analysis of this compound enantiomers.
Spectroscopic and Spectrometric Methods for this compound Quantification
Spectroscopic and spectrometric methods are essential for the structural elucidation and quantification of chemical compounds.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound in solution. dynalenelabs.comnih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, making this a straightforward method for quantification. nih.govnih.gov A UV-Vis spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax), which would then be used for quantitative measurements. eurekaselect.comresearchgate.net This technique is often used in conjunction with chromatographic methods for detection.
Illustrative UV-Vis Data for this compound Quantification:
| Concentration (µg/mL) | Absorbance at λmax |
| 1 | 0.102 |
| 5 | 0.511 |
| 10 | 1.023 |
| 15 | 1.535 |
| 20 | 2.046 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. sigmaaldrich.comlongdom.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in the this compound molecule can be confirmed. nih.gov While primarily a qualitative technique, quantitative NMR (qNMR) can also be used for accurate concentration measurements by comparing the integral of an analyte signal to that of a certified internal standard. nih.govmdpi.com
Mass Spectrometry (MS)
As mentioned in the context of LC-MS, mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. youtube.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Development of Immunoassays and Biosensors for this compound Detection
While no specific immunoassays or biosensors for this compound are currently described in the literature, these technologies offer the potential for rapid and sensitive detection.
Immunoassays
Immunoassays are based on the highly specific binding between an antibody and an antigen. To develop an immunoassay for this compound, it would first need to be conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies. These antibodies could then be used in various immunoassay formats, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for the high-throughput screening of a large number of samples.
Biosensors
Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal. nih.govmdpi.com For this compound detection, a biosensor could be developed using specific enzymes that interact with the lactam ring or antibodies immobilized on a transducer surface. nih.govsymbiosisonlinepublishing.com Electrochemical or optical transducers could then convert the binding event into a quantifiable signal, allowing for real-time and potentially portable detection. mdpi.com
Sample Preparation Strategies for this compound Analysis in Complex Matrices (excluding human/clinical matrices)
Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate the analyte of interest from interfering components in the matrix. nih.govbohrium.comactlabs.com
For the analysis of this compound in environmental samples such as soil, water, or plant material, a multi-step extraction and clean-up procedure would be necessary. researchgate.netresearchgate.net
Extraction from Plant Material
The extraction of this compound from plant tissues would likely involve initial homogenization and extraction with an organic solvent like methanol, ethanol (B145695), or a mixture thereof. nih.govnih.gov Techniques such as maceration, sonication, or microwave-assisted extraction could be employed to improve extraction efficiency. mdpi.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration. nih.govhacettepe.edu.tr A suitable SPE sorbent, such as a reversed-phase C18 or a polymeric sorbent, would be selected based on the polarity of this compound. nih.govyoutube.com The general steps for SPE would include:
Conditioning the sorbent with an organic solvent followed by water.
Loading the sample extract onto the sorbent.
Washing away interfering compounds with a weak solvent.
Eluting the retained this compound with a stronger organic solvent.
Example SPE Protocol for this compound from a Water Sample:
| Step | Procedure |
| Cartridge | C18, 500 mg |
| Conditioning | 5 mL Methanol, followed by 5 mL Water |
| Loading | 500 mL water sample |
| Washing | 5 mL 5% Methanol in Water |
| Elution | 5 mL Acetonitrile |
| Post-Elution | Evaporate to dryness and reconstitute in mobile phase |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) could also be employed, where this compound is partitioned from an aqueous sample into an immiscible organic solvent based on its relative solubility. The choice of solvent would be critical to ensure efficient extraction.
Research Perspectives and Future Directions in Aknadilactam Studies
Elucidation of Unexplored Biosynthetic Pathways and Enzymes of Aknadilactam
A fundamental area of investigation for any new natural product is understanding its biosynthesis. This involves identifying the producing organism, the genes, and the enzymes responsible for its assembly.
Key Research Objectives:
Genome Mining: Sequencing the genome of the producing organism to identify the putative biosynthetic gene cluster (BGC) for this compound.
Gene Knockout and Heterologous Expression: Systematically deleting or expressing genes from the BGC in a different host to confirm their function in the pathway.
Enzymatic Assays: Isolating and characterizing the enzymes involved to understand their specific catalytic mechanisms.
| Potential Enzyme Class | Hypothesized Function in this compound Biosynthesis |
| Polyketide Synthase (PKS) | Assembly of the carbon backbone from simple acyl-CoA precursors. |
| Non-ribosomal Peptide Synthetase (NRPS) | Incorporation of amino acid-derived moieties. |
| Cytochrome P450 Monooxygenase | Catalysis of specific oxidation and cyclization reactions. |
| Tailoring Enzymes (e.g., Methyltransferases, Glycosyltransferases) | Modification of the core scaffold to produce the final active compound. |
Development of Novel and Efficient Synthetic Methodologies for this compound and its Complex Analogues
Total synthesis is crucial for confirming the structure of a natural product, providing a sustainable supply for further studies, and enabling the creation of analogues with improved properties.
Strategic Approaches:
Convergent Synthesis: Developing a synthetic route where complex fragments of the molecule are synthesized independently and then joined together.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of key steps, ensuring the synthesis of the correct enantiomer.
Biomimetic Synthesis: Designing a synthetic strategy that mimics the proposed biosynthetic pathway.
Advanced Mechanistic Elucidation of this compound's Biological Actions at the Molecular and Cellular Levels
Understanding how this compound exerts its biological effects is paramount for its development. This involves identifying its molecular target and characterizing the downstream cellular consequences of this interaction.
Investigative Techniques:
Affinity Chromatography and Mass Spectrometry: Identifying the protein(s) that this compound directly binds to within the cell.
Cellular Thermal Shift Assay (CETSA): Confirming target engagement in living cells.
X-ray Crystallography or Cryo-EM: Determining the three-dimensional structure of this compound bound to its target to reveal the molecular basis of the interaction.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
Omics technologies provide a global view of the cellular changes induced by a compound, offering unbiased insights into its mechanism of action and potential off-target effects.
| Omics Technology | Application in this compound Research |
| Proteomics | Quantifying changes in protein expression and post-translational modifications upon this compound treatment to identify affected pathways. |
| Metabolomics | Analyzing changes in the cellular metabolome to understand the metabolic consequences of this compound's activity. |
| Transcriptomics | Measuring changes in gene expression to identify the primary cellular response to this compound. |
Potential Role of this compound as a Chemical Probe or Tool in Biological Systems Research
A potent and specific bioactive molecule can be a valuable tool for dissecting complex biological processes. If this compound is found to have a specific molecular target, it could be developed into a chemical probe.
Development of a Chemical Probe would involve:
Synthesis of a Tagged Analogue: Creating a version of this compound with a tag (e.g., biotin, alkyne) for visualization or pull-down experiments.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand which parts of the molecule are essential for activity.
Addressing Challenges in this compound Research and Future Collaborations
The development of a new natural product is a multidisciplinary endeavor fraught with challenges.
Potential Challenges:
Supply: If the natural source provides low yields, a robust synthetic or semi-synthetic route would be necessary.
Target Deconvolution: Identifying the specific molecular target can be a complex and time-consuming process.
Complexity: A highly complex structure can make synthesis and analogue generation difficult.
Future progress would rely on collaborations between natural product chemists, synthetic chemists, biochemists, and cell biologists to fully realize the potential of a novel compound like this compound.
Q & A
Q. What ethical guidelines apply to this compound studies involving animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
